molecular formula C11H13NO3 B14817955 5-Cyclopropoxy-2-methoxybenzamide

5-Cyclopropoxy-2-methoxybenzamide

Cat. No.: B14817955
M. Wt: 207.23 g/mol
InChI Key: QAKMKAIFVWIDSZ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methoxybenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 5-position and a methoxy group at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The methoxy group contributes electron-donating effects, influencing electronic distribution and solubility.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-cyclopropyloxy-2-methoxybenzamide

InChI

InChI=1S/C11H13NO3/c1-14-10-5-4-8(15-7-2-3-7)6-9(10)11(12)13/h4-7H,2-3H2,1H3,(H2,12,13)

InChI Key

QAKMKAIFVWIDSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-methoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzoic acid.

    Formation of Acid Chloride: The 2-methoxybenzoic acid is treated with thionyl chloride to form 2-methoxybenzoyl chloride.

    Cyclopropanation: The 2-methoxybenzoyl chloride is then reacted with cyclopropanol in the presence of a base such as triethylamine to form 5-cyclopropoxy-2-methoxybenzoyl chloride.

    Amination: Finally, the 5-cyclopropoxy-2-methoxybenzoyl chloride is treated with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of 5-cyclopropoxy-2-methoxybenzoic acid.

    Reduction: Formation of 5-cyclopropoxy-2-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

5-Cyclopropoxy-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit the hedgehog signaling pathway by binding to the smoothened (Smo) receptor, preventing the activation of downstream signaling cascades . This inhibition can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 5-Cyclopropoxy-2-methoxybenzamide with two analogs from the provided evidence:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Potential Applications
This compound Cyclopropoxy (5-), Methoxy (2-) 205.21 Benzamide, Cyclopropoxy, Methoxy Drug design, Metabolic stability
5-Chloro-N-[2-[4-(Cyclopentylsulfonamide)phenyl]ethyl]-2-methoxybenzamide Chloro (5-), Methoxy (2-), Cyclopentylsulfonamide 497.59 Benzamide, Sulfonamide, Chloro, Cyclopentyl Pharmaceutical intermediates
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Bromo (5-), Fluoro (2-), Methoxy (N-linked) 323.90 Benzamide, Bromo, Fluoro, Methoxy Kinase inhibition, Antibacterial

Analysis of Substituent Effects

Cyclopropoxy vs. Cyclopentyl/Sulfonamide (): The cyclopropoxy group in the target compound is smaller and more strained than the cyclopentyl-sulfonamide group in the analog from . This may enhance membrane permeability and reduce metabolic degradation compared to bulkier substituents.

Methoxy vs. Halogen () :

  • The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing bromo and fluoro groups in the analog from . This difference could alter electronic properties, affecting solubility and receptor binding.
  • Halogen substituents (Cl, Br, F) in analogs increase lipophilicity and bioactivity in drug-receptor interactions but may raise toxicity concerns .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (205.21 g/mol) suggests better oral bioavailability compared to the heavier analogs (323.90–497.59 g/mol), aligning with Lipinski’s rule of five .

Research Findings and Implications

  • Metabolic Stability : Cyclopropoxy-containing compounds are less prone to oxidative metabolism than cyclopentyl analogs, making the target compound a candidate for prolonged therapeutic effects .
  • Synthetic Accessibility : The absence of halogens or sulfonamides simplifies synthesis compared to the analogs in , though this may limit functional diversity.
  • Biological Activity : While halogenated benzamides (e.g., bromo/fluoro in ) show stronger kinase inhibition, the target compound’s methoxy group may favor selectivity for serotonin or dopamine receptors .

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